Cas no 71653-48-0 (4-Pyridinecarboxylicacid, hexyl ester)

4-Pyridinecarboxylicacid, hexyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinecarboxylicacid, hexyl ester

- hexyl pyridine-4-carboxylate

- isonicotinic acid hexyl ester

- Hexyl isonicotinate

-

計算された属性

- せいみつぶんしりょう: 207.12601

- どういたいしつりょう: 207.126

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.02

- ふってん: 294.1°C at 760 mmHg

- フラッシュポイント: 131.7°C

- 屈折率: 1.495

- PSA: 39.19

4-Pyridinecarboxylicacid, hexyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 032651-1g |

Isonicotinic acid hexyl ester |

71653-48-0 | 1g |

£225.00 | 2022-02-28 | ||

| A2B Chem LLC | AC67788-250mg |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 250mg |

$110.00 | 2024-04-19 | |

| A2B Chem LLC | AC67788-5g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 5g |

$1095.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1266549-250mg |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 250mg |

$270 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1266549-1g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 1g |

$490 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1266549-5g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 5g |

$1940 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1266549-250mg |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 250mg |

$270 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1266549-1g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 1g |

$490 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1266549-5g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 5g |

$1940 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1266549-1g |

4-Pyridinecarboxylicacid, hexyl ester |

71653-48-0 | 90% | 1g |

$470 | 2024-06-07 |

4-Pyridinecarboxylicacid, hexyl ester 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

4-Pyridinecarboxylicacid, hexyl esterに関する追加情報

4-Pyridinecarboxylicacid, hexyl ester (CAS No. 71653-48-0): A Comprehensive Overview

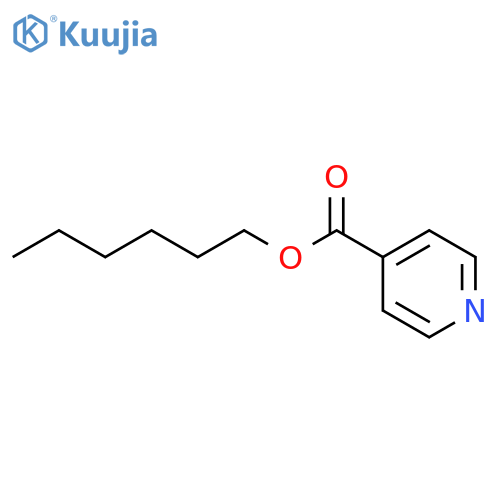

4-Pyridinecarboxylicacid, hexyl ester, identified by its CAS number 71653-48-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound, also known as hexyl 4-pyridinecarboxylate, belongs to the pyridine derivative family, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyridine ring substituted with a carboxylic acid hexyl ester, making it a versatile intermediate in synthetic chemistry and a potential candidate for various pharmacological investigations.

The chemical properties of 4-Pyridinecarboxylicacid, hexyl ester make it an intriguing subject for researchers exploring novel drug formulations. The presence of both the pyridine moiety and the hexyl ester group imparts unique reactivity and solubility characteristics, which can be exploited in the design of bioactive molecules. In recent years, there has been growing interest in pyridine derivatives due to their role as key pharmacophores in many therapeutic agents. The hexyl ester functionality enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems.

Recent studies have highlighted the potential of hexyl 4-pyridinecarboxylate in the development of novel pharmaceuticals. Researchers have been investigating its derivatives as potential inhibitors of various enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The pyridine ring is a common structural motif in many drugs due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hexyl ester group further modulates the pharmacokinetic properties of the compound, making it an attractive scaffold for drug design.

In the context of medicinal chemistry, the synthesis of 4-Pyridinecarboxylicacid, hexyl ester has been optimized to produce high-purity compounds suitable for preclinical studies. Advanced synthetic methodologies have enabled the efficient preparation of this compound, allowing researchers to explore its pharmacological profile without significant hurdles. The use of modern techniques such as catalytic hydrogenation and enzymatic resolution has improved the yield and purity of the final product, ensuring reliable results in subsequent biological evaluations.

The biological activity of hexyl 4-pyridinecarboxylate has been a focus of several recent investigations. Studies have demonstrated its potential as a modulator of ion channels and neurotransmitter receptors, suggesting applications in treating neurological disorders. Additionally, its interaction with cytochrome P450 enzymes has been explored as a means to develop new antiviral and anti-inflammatory agents. The versatility of this compound lies in its ability to be functionalized at multiple positions, allowing for the creation of a wide range of derivatives with tailored biological activities.

The pharmaceutical industry has taken notice of the promising properties of 4-Pyridinecarboxylicacid, hexyl ester. Several companies are currently engaged in research programs aimed at developing novel drugs based on pyridine derivatives. These efforts are supported by computational modeling and high-throughput screening techniques, which help identify lead compounds with high affinity for biological targets. The integration of synthetic chemistry with computational biology has accelerated the discovery process, bringing new therapeutic options closer to reality.

The environmental impact and sustainability considerations are also important aspects when evaluating compounds like hexyl 4-pyridinecarboxylate. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during synthesis. Techniques such as flow chemistry and biocatalysis have been adopted to improve the sustainability of producing this compound. These advancements not only enhance efficiency but also align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.

The future prospects for 4-Pyridinecarboxylicacid, hexyl ester are bright, with ongoing research expected to uncover new applications and therapeutic uses. As our understanding of biological systems continues to expand, so does the potential for this compound to contribute to medical breakthroughs. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into clinical reality. By leveraging cutting-edge technologies and innovative approaches, scientists are poised to harness the full potential of this remarkable compound.

71653-48-0 (4-Pyridinecarboxylicacid, hexyl ester) 関連製品

- 13841-66-2(4-Pyridinecarboxylicacid, butyl ester)

- 23597-82-2(Hexyl Nicotinoate)

- 3612-78-0(3-Pyridinecarboxylicacid, dodecyl ester)

- 273203-62-6(Myristyl nicotinate)

- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)

- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)

- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)

- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)

- 57018-52-7(1-(tert-butoxy)propan-2-ol)

- 929372-92-9((2Z)-2-(4-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)